molecular formula C6H12O2S B13525021 3-Methyl-3-(methylsulfanyl)butanoicacid

3-Methyl-3-(methylsulfanyl)butanoicacid

Cat. No.: B13525021
M. Wt: 148.23 g/mol
InChI Key: RSXSHZQENQFEHL-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C6H12O2S. It is a derivative of butanoic acid, featuring a methyl group and a methylsulfanyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)butanoic acid typically involves the alkylation of a suitable precursor with a methylsulfanyl group. One common method is the reaction of 3-methylbutanoic acid with methylthiol in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods: Industrial production of 3-Methyl-3-(methylsulfanyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-3-(methylsulfanyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3-(methylsulfanyl)butanoic acid is unique due to the presence of both a methyl and a methylsulfanyl group on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-methyl-3-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,9-3)4-5(7)8/h4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXSHZQENQFEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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